molecular formula C18H20ClN5O2 B11649819 N-(3-Chloro-4-methyl-phenyl)-N'-(4,6-dimethyl-pyrimidin-2-yl)-N''-(3-oxo-butyryl)-guanidine

N-(3-Chloro-4-methyl-phenyl)-N'-(4,6-dimethyl-pyrimidin-2-yl)-N''-(3-oxo-butyryl)-guanidine

Cat. No.: B11649819
M. Wt: 373.8 g/mol
InChI Key: GFSGREBIXIJDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethylpyrimidinyl group, and an oxobutanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-chloro-4-methylaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the intermediate. This intermediate is then reacted with an appropriate oxobutanamide derivative to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(E)-[(3-CHLORO-4-METHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-OXOBUTANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(Z)-N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-oxobutanamide

InChI

InChI=1S/C18H20ClN5O2/c1-10-5-6-14(9-15(10)19)22-18(23-16(26)8-13(4)25)24-17-20-11(2)7-12(3)21-17/h5-7,9H,8H2,1-4H3,(H2,20,21,22,23,24,26)

InChI Key

GFSGREBIXIJDTP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)CC(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)CC(=O)C)Cl

Origin of Product

United States

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